1,2,3,4,5,6-Hexabromocyclodecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

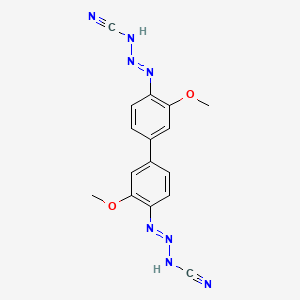

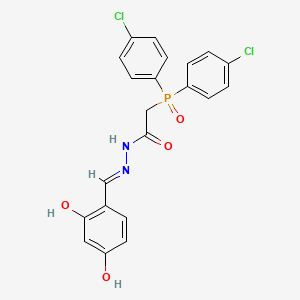

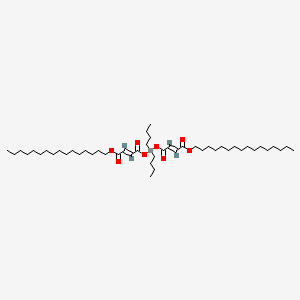

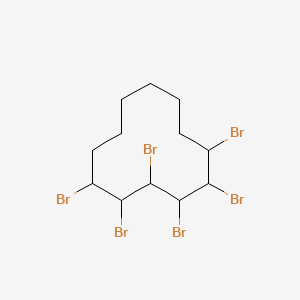

1,2,3,4,5,6-Hexabromocyclodecane is a brominated flame retardant. It consists of twelve carbon, eighteen hydrogen, and six bromine atoms tied to the ring. Its primary application is in extruded (XPS) and expanded (EPS) polystyrene foam used as thermal insulation in construction. Other uses include upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging material, video cassette recorder housing, and electric and electronic equipment .

Preparation Methods

1,2,3,4,5,6-Hexabromocyclodecane is prepared in an anhydrous process in polar solvents, by the bromination of 1,5,9-cis, trans, trans-cyclododecatriene at relatively high temperatures. The preferred solvent for the bromination of 1,5,9-cis, trans, trans-cyclododecatriene is a solvent comprising a lower alcohol . The reaction conditions must be carefully controlled to ensure the desired product quality and minimize the formation of side products.

Chemical Reactions Analysis

1,2,3,4,5,6-Hexabromocyclodecane undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4,5,6-Hexabromocyclodecane is extensively used in scientific research due to its flame-retardant properties. It is used in:

Chemistry: As a flame retardant additive in various materials.

Biology: Studies on its bioaccumulation and environmental impact.

Medicine: Research on its potential endocrine-disrupting effects.

Industry: Widely used in building materials, textiles, and electronic equipment

Mechanism of Action

1,2,3,4,5,6-Hexabromocyclodecane exerts its effects primarily through its interaction with thyroid hormone receptors. It can impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription. This compound can interfere with thyroid hormone action in target organs, including the developing brain .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexabromocyclodecane is similar to other brominated flame retardants such as:

- Decabromodiphenyl ether (decaBDE)

- Tetrabromobisphenol A (TBBPA)

- Polybrominated diphenyl ethers (PBDEs)

Compared to these compounds, this compound is unique due to its specific structure and the number of bromine atoms, which contribute to its distinct flame-retardant properties .

Properties

CAS No. |

1027045-74-4 |

|---|---|

Molecular Formula |

C12H18Br6 |

Molecular Weight |

641.7 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexabromocyclododecane |

InChI |

InChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2 |

InChI Key |

DPLVBOHFTBKOLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.